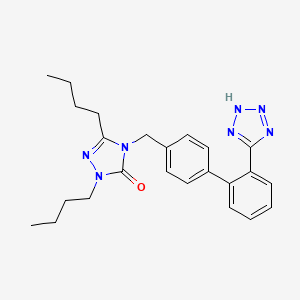

2,5-Dibutyl-2,4-dihydro-4-((2-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4'-yl)methyl)-3H-1,2,4-triazol-3-one

概要

説明

SC-51316は、非ペプチド性アンジオテンシンII受容体拮抗薬です。これは、アンジオテンシンIIに対する加圧反応を阻害する能力で知られており、高血圧の治療に貴重な化合物となっています。 SC-51316は、さまざまな動物モデルで血圧を低下させる効果を示している経口投与可能な薬剤です .

準備方法

SC-51316の合成は、トリアゾロン誘導体であるコア構造の調製から始まる、いくつかのステップを含みます。合成経路には、一般的に以下のようなステップが含まれます。

トリアゾロン環の形成: これは、適切な出発物質を制御された条件下で反応させて、トリアゾロンコアを形成することを含みます。

置換反応: さまざまな置換基が、置換反応によってトリアゾロンコアに導入されます。これらの反応は、特定の条件下で行われ、目的の置換基が正しく配置されるようにします。

精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を用いて精製され、純粋な形でSC-51316が得られます.

化学反応解析

SC-51316は、以下のようなさまざまな種類の化学反応を起こします。

化学反応の分析

SC-51316 undergoes several types of chemical reactions, including:

Oxidation: SC-51316 can be oxidized under specific conditions to form oxidized derivatives. Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents.

Reduction: Reduction reactions can be performed on SC-51316 to obtain reduced forms of the compound. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: SC-51316 can undergo substitution reactions where one or more substituents on the molecule are replaced with different groups.

科学的研究の応用

Based on the available search results, here's what is known about the applications of the chemical compound "2,5-Dibutyl-2,4-dihydro-4-((2-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4'-yl)methyl)-3H-1,2,4-triazol-3-one":

Primary Use

- SC-51316 Synthesis: "2,5-Dibutyl-2,4-dihydro-4-[[2-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4' - yl]methyl]-3H-1,2,4-triazol-3-one," also known as SC-51316, has been synthesized as a potent and orally active compound .

Related Compounds and Research Context

- Tetrazole Derivatives: The search results highlight research and products related to tetrazole compounds, including 5-methyl-1h-tetrazole and N,N-dibutyl-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)acetamide . These compounds are used in various applications, from scientific research to chemical synthesis .

- Dietary Analysis: While seemingly unrelated, the mention of "DietGlance" and its use of multimodal sensing to detect ingestion behaviors and analyze food content demonstrates advanced analytical techniques that could potentially be adapted or applied in chemical compound analysis or detection .

- GPCR Profiling: AiGPro, a multi-task model for profiling G protein-coupled receptors (GPCRs), uses tokenizing and embedding of protein sequences and compound SMILES inputs, which indicates methods for analyzing compound activities .

- Tetrazole as a Tetrazole-1-acetamide Derivative: N,N-DIBUTYL-2,5-DIHYDRO-5-THIOXO-1H-TETRAZOLE-1-ACETAMIDE, a tetrazole derivative, is used as a chemical intermediate .

Potential Areas of Application

Given the context of the search results, potential areas of application for "this compound" (SC-51316) could include:

- Pharmaceutical Research: As a potent and orally active compound, SC-51316 may have applications in drug development, particularly in areas where tetrazole-containing compounds have shown promise .

- Agrochemicals: Tetrazole derivatives are used in agrochemicals .

- Material Science: Tetrazole compounds can be used in material science .

作用機序

SC-51316は、アンジオテンシンIIタイプ1受容体を拮抗することによって、その効果を発揮します。この受容体は、レニン-アンジオテンシン系の一部であり、血圧と体液のバランスを調節する上で重要な役割を果たしています。アンジオテンシンIIタイプ1受容体を遮断することによって、SC-51316は、アンジオテンシンIIの結合を防ぎ、それによってその血管収縮作用とアルドステロン分泌作用を阻害します。 これにより、血圧が低下し、心臓への負担が軽減されます .

類似化合物との比較

SC-51316は、非ペプチド性であるため、アンジオテンシンII受容体拮抗薬の中でユニークです。類似の化合物には、以下のようなものがあります。

ロサルタン: 高血圧の治療にも使用される、よく知られたアンジオテンシンII受容体拮抗薬。SC-51316とは異なり、ロサルタンはペプチド化合物です。

バルサルタン: 作用機序が同様の別のアンジオテンシンII受容体拮抗薬。バルサルタンもペプチド化合物です。

カンデサルタン: この化合物は、アンジオテンシンIIタイプ1受容体を遮断する能力においてSC-51316に似ていますが、化学構造と薬物動態特性が異なります.

SC-51316は、非ペプチド構造であるため、ペプチド性アンジオテンシンII受容体拮抗薬と比較して、安定性とバイオアベイラビリティの点で利点がある可能性があります。

生物活性

2,5-Dibutyl-2,4-dihydro-4-((2-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4'-yl)methyl)-3H-1,2,4-triazol-3-one (commonly referred to as SC-51316) is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 133690-62-7 |

| Molecular Formula | C24H29N7O |

| Molecular Weight | 431.53 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

The compound is known to act as an angiotensin II receptor antagonist , which plays a crucial role in regulating blood pressure and fluid balance. This mechanism suggests its potential utility in treating conditions such as hypertension and heart failure. The interaction with the angiotensin II receptor may inhibit vasoconstriction and promote vasodilation, leading to reduced blood pressure .

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, research on related triazoline derivatives has shown promising anti-bacterial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The presence of halogen substituents in similar compounds has been linked to increased antibacterial efficacy .

Antitumor Activity

In addition to antimicrobial effects, SC-51316 has been investigated for its antitumor properties . Some derivatives have demonstrated significant cytotoxic effects on various cancer cell lines. The structure–activity relationship (SAR) analysis indicates that modifications at specific positions on the triazole ring can enhance antitumor activity .

Case Studies

-

Study on Antibacterial Activity :

- A series of 1,2,4-triazoline derivatives were synthesized and tested for their antibacterial properties.

- Results indicated that compounds with specific substituents showed higher inhibition zones compared to controls.

- The study concluded that the presence of certain functional groups significantly impacts antibacterial efficacy .

- Antitumor Efficacy :

Structure–Activity Relationship (SAR)

The SAR analysis reveals that the biological activity of SC-51316 is highly dependent on its molecular structure. Key findings include:

- The presence of a biphenyl moiety enhances binding affinity to target receptors.

- Substituents at the 4-position of the triazole ring are critical for maintaining biological activity.

- Modifications can lead to significant changes in potency against bacterial strains and tumor cells .

Pharmacological Studies

Pharmacological evaluations have shown that SC-51316 can effectively lower blood pressure in animal models by antagonizing angiotensin II receptors. This property positions it as a potential candidate for further development in cardiovascular therapies .

特性

CAS番号 |

133690-62-7 |

|---|---|

分子式 |

C24H29N7O |

分子量 |

431.5 g/mol |

IUPAC名 |

2,5-dibutyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C24H29N7O/c1-3-5-11-22-27-31(16-6-4-2)24(32)30(22)17-18-12-14-19(15-13-18)20-9-7-8-10-21(20)23-25-28-29-26-23/h7-10,12-15H,3-6,11,16-17H2,1-2H3,(H,25,26,28,29) |

InChIキー |

STODEQQYGGTXOS-UHFFFAOYSA-N |

SMILES |

CCCCC1=NN(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CCCC |

正規SMILES |

CCCCC1=NN(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CCCC |

外観 |

Solid powder |

Key on ui other cas no. |

133690-62-7 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2,5-dibutyl-2,4-dihydro-4-((2-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4'-yl)methyl)-3H-1,2,4-triazol-3-one 3H-1,2,4-Triazol-3-one, 2,5-dibutyl-2,4-dihydro-4-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- SC 51316 SC-51316 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。